N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide is a heterocyclic compound featuring a benzo[b][1,4]oxazepine core, a seven-membered ring system containing oxygen and nitrogen atoms. Key structural features include:
- 4-oxo group, which may influence hydrogen-bonding interactions and electronic properties.
- Methanesulfonamide moiety linked to a 2-fluorophenyl group at position 7 of the oxazepine, contributing to sulfonamide-based reactivity and fluorine-induced lipophilicity.
The compound’s molecular formula is C₁₈H₁₇FN₂O₄S, with an approximate molecular weight of 376.07 g/mol.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-18(2)11-25-16-8-7-13(9-15(16)20-17(18)22)21-26(23,24)10-12-5-3-4-6-14(12)19/h3-9,21H,10-11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVWITUIRQPZIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3F)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Molecular Formula : C₁₉H₁₈FN₂O₃S
- Molecular Weight : 364.43 g/mol
- Structural Highlights : It contains a tetrahydrobenzo[b][1,4]oxazepine core and a methanesulfonamide group, which contribute to its pharmacological properties.
Research indicates that the compound primarily acts as an inhibitor of specific enzymes involved in metabolic pathways. Its mechanism may involve:
- Inhibition of Farnesyl Diphosphate Synthase (FPPS) : A critical enzyme in the mevalonate pathway, which is essential for cholesterol synthesis and other cellular functions.
- Targeting Squalene Synthase : Another enzyme in the cholesterol biosynthesis pathway, where inhibition can lead to reduced levels of cholesterol and other isoprenoids.
Antimicrobial Activity
Studies have demonstrated significant antimicrobial properties against various bacterial strains. For instance:
- In vitro Studies : The compound exhibits notable activity against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 40 |
| Bacillus subtilis | 15 |
Anticancer Activity
Preliminary studies suggest potential anticancer effects:
- Cell Line Studies : The compound has shown cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. IC₅₀ values were reported in the range of 5 to 15 µM.
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| PC-3 (prostate cancer) | 8 |
Neuroprotective Effects
Emerging research indicates neuroprotective properties:
- Neurotoxicity Assays : The compound demonstrated protective effects against oxidative stress-induced neuronal cell death in vitro.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against various pathogens. Results indicated that it effectively inhibited growth at concentrations lower than traditional antibiotics, suggesting a potential role as a novel antimicrobial agent.
Case Study 2: Anticancer Potential
In a preclinical model involving xenograft tumors in mice, administration of the compound resulted in significant tumor size reduction compared to control groups. This suggests its potential as an adjunct therapy in cancer treatment protocols.
Comparison with Similar Compounds
Comparative Data Table
Functional Implications of Structural Differences
Lipophilicity : The 2,5-difluorobenzenesulfonamide in CAS 921914-45-6 introduces additional fluorine atoms, likely enhancing membrane permeability compared to the target compound’s single fluorine.
Solubility : The target compound’s methanesulfonamide group could improve aqueous solubility relative to the bulkier benzenesulfonamide in CAS 921914-45-4.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
